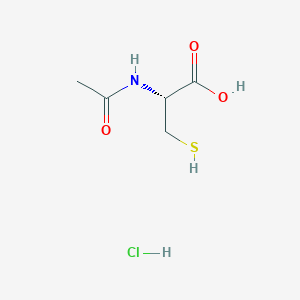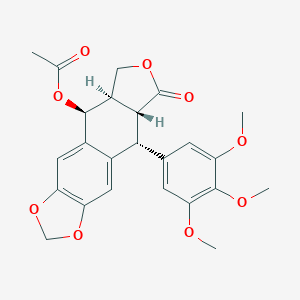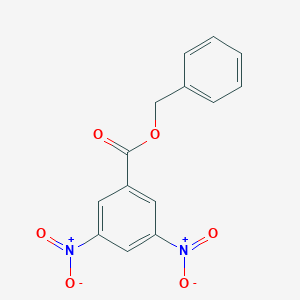![molecular formula C6H11NO3 B174639 (2S)-2-Amino-2-[(3S)-oxolan-3-yl]acetic acid CAS No. 150331-99-0](/img/structure/B174639.png)
(2S)-2-Amino-2-[(3S)-oxolan-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-2-[(3S)-oxolan-3-yl]acetic acid, commonly known as threonine, is a non-essential amino acid that is crucial for the growth and maintenance of healthy tissues in the body. It is one of the 20 amino acids that are used to build proteins, and it plays an important role in various physiological processes such as immune function, digestion, and metabolism.
Wirkmechanismus
Threonine is used by the body to synthesize proteins and other important molecules such as glycine and serine. It also plays a role in the synthesis of neurotransmitters such as dopamine and serotonin. Threonine is converted into glycine in the body, which is then used to produce collagen, a structural protein that is important for the health of skin, bones, and other tissues.
Biochemical and Physiological Effects:
Threonine has been shown to have various biochemical and physiological effects on the body. It is important for the maintenance of healthy skin, hair, and nails, and it is also essential for the proper functioning of the immune system. Threonine has been shown to improve intestinal function and reduce inflammation in the gut, which may be beneficial for individuals with inflammatory bowel disease or other gastrointestinal disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Threonine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and it can be synthesized using a variety of methods. However, threonine can be difficult to work with due to its hydrophilic nature, and it may require specialized equipment and techniques for purification and analysis.
Zukünftige Richtungen
There are several potential future directions for research on threonine. One area of interest is the role of threonine in the prevention and treatment of age-related muscle wasting and sarcopenia. Threonine may also have potential applications in the treatment of other inflammatory conditions such as arthritis and asthma. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of threonine.
Synthesemethoden
Threonine can be synthesized in the body from other amino acids such as methionine and isoleucine. However, it can also be obtained from dietary sources such as meat, dairy products, and eggs. In addition, threonine can be synthesized through chemical processes in the laboratory using various methods such as enzymatic or microbial fermentation.
Wissenschaftliche Forschungsanwendungen
Threonine has been extensively studied for its various health benefits and potential therapeutic applications. It has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory bowel disease and other inflammatory conditions. Threonine has also been studied for its potential role in improving muscle function and reducing muscle wasting in aging and disease.
Eigenschaften
CAS-Nummer |
150331-99-0 |
|---|---|
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(2S)-2-amino-2-[(3S)-oxolan-3-yl]acetic acid |
InChI |
InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 |
InChI-Schlüssel |
HAKFKLNJIKJGET-UHNVWZDZSA-N |
Isomerische SMILES |
C1COC[C@@H]1[C@@H](C(=O)O)N |
SMILES |
C1COCC1C(C(=O)O)N |
Kanonische SMILES |
C1COCC1C(C(=O)O)N |
Synonyme |
3-Furanacetic acid, .alpha.-aminotetrahydro-, [S-(R*,R*)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B174577.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B174580.png)
![6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B174581.png)

![1-Methyl-1-azaspiro[4.5]decane-2,8-dione](/img/structure/B174586.png)
![N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine](/img/structure/B174588.png)



